1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine
Description
Chemical Structure and Properties 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine (CID 42961336) is a heterocyclic compound featuring a piperazine ring connected via an ethyl group to a 1,2,4-oxadiazole scaffold substituted at the 3-position with a 3-(trifluoromethyl)phenyl group . Its molecular formula is C₁₅H₁₇F₃N₄O, with a molecular weight of 338.32 g/mol.
Such compounds are often explored for CNS-targeted therapies due to piperazine’s affinity for neurotransmitter receptors .
Properties
Molecular Formula |
C15H17F3N4O |
|---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17F3N4O/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18/h2-4,9-10,19H,5-8H2,1H3 |
InChI Key |
LVMWOQVRBSZMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine typically involves multiple steps. One common route starts with the preparation of 3-(trifluoromethyl)phenylpiperazine, which is then reacted with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced amines .
Scientific Research Applications
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds is summarized below:
Pharmacological and Functional Comparisons
- Receptor Selectivity: The simpler 1-(3-trifluoromethylphenyl)piperazine (without oxadiazole) exhibits 5-HT₁B agonist activity, modulating sympathetic nerve activity and blood pressure . The addition of the oxadiazole-ethyl moiety in CID 42961336 may shift selectivity toward 5-HT₁A or other subtypes, as seen in arylpiperazine-oxadiazole hybrids .
- Metabolic Stability: The oxadiazole ring in CID 42961336 is resistant to hydrolysis under physiological conditions, offering an advantage over ester- or amide-containing piperazines (e.g., 1-(6-fluoro-4-methylpyridin-3-yl)piperazine) . Trifluoromethyl groups generally reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogues like 1-(3-chlorophenyl)piperazine .
Synthetic Accessibility :
Clinical and Preclinical Implications
- CID 42961336 and its analogues are candidates for CNS disorders (e.g., anxiety, pain) due to piperazine’s serotonin/dopamine receptor affinity .
- The ethyl-oxadiazole scaffold may improve blood-brain barrier penetration compared to 1-(3-trifluoromethylphenyl)piperazine , which lacks heterocyclic rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
